molecular formula C15H14N2O2 B1454779 (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 1396722-70-5

(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1454779
CAS No.: 1396722-70-5
M. Wt: 254.28 g/mol
InChI Key: BCDUVFAWBRGAOY-NUXDXBQRSA-N
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Description

(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring and a phenylprop-2-en-1-yl group

Properties

IUPAC Name

(E)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(19)9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,18,19)/b7-4+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDUVFAWBRGAOY-NUXDXBQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions One common method includes the condensation of 3-phenylprop-2-en-1-yl hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium halides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, ketones, and halogenated pyrazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent. For instance, research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. The mechanism involves the suppression of NF-kB activation, which plays a crucial role in inflammatory responses .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property is particularly significant for developing new antibiotics amid rising resistance to existing drugs. The compound’s mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Herbicide Development

In agricultural research, this compound is being explored as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth has been linked to effective weed management strategies. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .

Plant Growth Regulation

Additionally, this compound has been studied for its effects on plant growth regulation. It can enhance root development and improve stress tolerance in plants, making it valuable for sustainable agriculture practices. The application of this compound may lead to increased crop resilience against environmental stressors such as drought and salinity .

Polymer Synthesis

In materials science, this compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. These polymers exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

Nanotechnology Applications

The compound’s unique chemical structure allows it to be used in nanotechnology for developing nanomaterials with specific functionalities. Research is ongoing into its use as a precursor for creating nanoparticles that can be employed in drug delivery systems and biosensors .

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-3-yl}prop-2-enoic acid
  • (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-5-yl}prop-2-enoic acid

Uniqueness

Compared to similar compounds, (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This unique structure may result in distinct pharmacological properties and applications.

Biological Activity

The compound (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2

Key Properties:

  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : this compound
  • Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity

Several studies have demonstrated that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential therapeutic applications in inflammatory diseases .

3. Anticancer Properties

Emerging evidence points to the anticancer potential of pyrazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation .

The mechanisms underlying the biological activity of this compound are multifaceted:

Cellular Pathways

Research indicates that this compound may interact with multiple cellular pathways, including:

  • NF-kB Pathway : Inhibition of NF-kB signaling can lead to reduced inflammation and cancer progression.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to apoptosis in tumor cells.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Qachchachi et al. (2016)Investigated the synthesis and characterization of pyrazole derivatives, reporting antimicrobial activity against E. coli and S. aureus .
El-Bayouki et al. (2013)Demonstrated anti-inflammatory effects in vitro, with significant reduction in cytokine levels .
Recent Anticancer ResearchShowed that the compound induces apoptosis in breast cancer cell lines through caspase activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and α,β-unsaturated carbonyl precursors. For example, chalcone-like intermediates are formed by Claisen-Schmidt condensation, followed by functional group modifications. Characterization typically employs 1H/13C NMR to confirm stereochemistry (E/Z configurations) and HPLC for purity assessment. Crystal structures of analogous pyrazole derivatives (e.g., (2E)-1-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) were resolved using single-crystal X-ray diffraction (SC-XRD) to validate bond lengths and angles .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key for identifying vinyl proton coupling constants (J = 12–16 Hz for trans (E) configuration) and aromatic proton environments.
  • SC-XRD : Essential for resolving double-bond geometries (e.g., C=C bond lengths ~1.34 Å) and verifying planarity in conjugated systems. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.3643 Å, b = 10.6795 Å) were reported for structurally similar compounds .
  • FT-IR : Confirms carboxylic acid functionality via O-H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

Q. What physicochemical properties (e.g., solubility, stability) must be considered during experimental design?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility due to the conjugated aromatic system; dimethyl sulfoxide (DMSO) or methanol are preferred solvents.
  • Stability : Degradation under prolonged light exposure or elevated temperatures (>100°C) necessitates storage in amber vials at –20°C. Stability studies of similar compounds (e.g., (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid) recommend inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isomerization during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (0–25°C) reduce thermal isomerization of the α,β-unsaturated system.
  • Catalyst Selection : Use of mild bases (e.g., K₂CO₃) instead of strong bases (NaOH) minimizes side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions. For analogs like triazole-chalcone hybrids, yields >80% were achieved under optimized conditions .

Q. What strategies address challenges in crystallizing α,β-unsaturated pyrazole-carboxylic acid derivatives for X-ray analysis?

  • Methodological Answer :

  • Slow Evaporation : Gradual solvent removal from ethanol/water mixtures promotes ordered crystal lattice formation.
  • Co-Crystallization : Addition of co-formers (e.g., nicotinamide) improves crystal packing. Studies on (2E)-1-(2,4-dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one achieved triclinic crystals with Z’ = 1 via slow evaporation .
  • Cryoprotection : Rapid cooling in liquid N₂ prevents crystal lattice distortion during data collection.

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties or reaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, studies on thiazole-prop-2-enoic acid analogs used B3LYP/6-311+G(d,p) to correlate electronic properties with antimicrobial activity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

Q. What experimental designs mitigate variability in biological activity assays (e.g., antimicrobial testing)?

  • Methodological Answer :

  • Positive Controls : Include standard agents (e.g., ampicillin) to validate assay conditions.
  • Replicate Sampling : Triplicate measurements reduce intra-assay variability.
  • Matrix Stabilization : Continuous cooling (4°C) prevents organic compound degradation during prolonged assays, as noted in hyperspectral imaging studies of wastewater matrices .

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability across studies) be reconciled?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI/MENSA guidelines for MIC/MBC determinations.
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency. For instance, methoxy groups in 4-methoxyphenyl analogs enhanced activity in triazole derivatives .

Safety and Handling

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN3249, Hazard Class 6.1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid

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